molecular formula C11H16N2 B1530762 6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1555951-85-3

6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B1530762
CAS No.: 1555951-85-3
M. Wt: 176.26 g/mol
InChI Key: LZISOKSTFHYYQC-UHFFFAOYSA-N
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Description

6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS: 1555951-85-3) is a partially saturated heterocyclic compound featuring a naphthyridine backbone with three methyl substituents at positions 6, 7, and 6. Its molecular formula is C₁₁H₁₆N₂ (molecular weight: 176.26 g/mol) .

Biological Activity

6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound belonging to the naphthyridine family, which has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C11H16N2
  • Molecular Weight : 176.26 g/mol
  • CAS Number : 84221243

Biological Activity Overview

Research has indicated that naphthyridine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound this compound is noted for its potential in these areas.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of naphthyridine derivatives:

  • Broad-Spectrum Antibacterial Activity : Compounds similar to this compound showed effectiveness against various drug-resistant bacteria. For instance, derivatives were tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating significant inhibitory effects on these pathogens .

Anticancer Activity

The anticancer properties of naphthyridine derivatives have also been extensively studied:

  • Cell Line Studies : In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer) have shown that certain naphthyridine derivatives induce apoptosis and inhibit cell proliferation. Notably, compounds demonstrated higher activity than standard chemotherapeutics .

Anti-inflammatory Effects

Research has indicated that some naphthyridine derivatives possess anti-inflammatory properties:

  • Mechanism of Action : The compounds have been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in models of induced colitis . This suggests a potential therapeutic application in inflammatory diseases.

Case Studies and Research Findings

Study/SourceFindings
PMC11678664Identified broad-spectrum antibacterial activity against drug-resistant strains.
MDPI StudyDemonstrated significant anticancer activity in various human cancer cell lines.
Research ArticleShowed anti-inflammatory effects by downregulating pro-inflammatory cytokines in animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7,8-trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine, and how do reaction parameters influence yield?

  • Methodology : The compound can be synthesized via catalytic dehydrogenation of cyclic amino alcohols using iridium complexes (e.g., pre-catalyst [2f]) under optimized conditions. Functional group tolerance includes aryl halides, alkyl chains, and heteroaromatics . Key parameters include catalyst loading (0.5–2 mol%), temperature (80–120°C), and solvent choice (e.g., toluene or ethanol). Yields exceeding 90% are achievable for substituted derivatives.
  • Characterization : HRMS (ESI) and IR spectroscopy (e.g., 3225 cm⁻¹ for N-H stretching, 1579 cm⁻¹ for aromatic C=C) are critical for structural validation .

Q. How are physicochemical properties (e.g., logP, solubility) determined for this compound?

  • LogP : Calculated using fragment-based methods (e.g., XLogP3) or experimental HPLC retention times. For analogs like 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine, logP values range from 1.5–2.0 .
  • Solubility : Tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Derivatives with methyl substituents exhibit moderate solubility in DMSO (~10–20 mg/mL) .

Q. What analytical techniques are recommended for purity assessment?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm).
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.2–2.5 ppm for methyl groups, δ 3.0–4.0 ppm for tetrahydro ring protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How does catalyst selection impact regioselectivity in the hydrogenation of 1,5-naphthyridine precursors?

  • Mechanistic Insight : Pd/C catalysts favor partial hydrogenation to 1,2,3,4-tetrahydro derivatives (e.g., 90% yield at 20°C), while PtO₂ under acidic conditions enables full saturation to decahydro derivatives. Methyl substituents at C6–C8 positions sterically hinder reduction at specific sites, requiring tailored catalyst systems (e.g., Pd/CaCO₃ for selective N-alkylation) .

Q. What strategies address contradictory data in reaction outcomes for substituted derivatives?

  • Case Study : Discrepancies in hydrogenation yields (e.g., 7% vs. 67% for 1,7-naphthyridine derivatives) arise from substrate steric effects and solvent polarity. Systematic screening of reducing agents (e.g., Na in ethanol vs. H₂/Pd) and protective groups (e.g., Boc vs. benzyl) resolves such inconsistencies .
  • Data Validation : Cross-reference experimental results with computational models (DFT for transition-state analysis) to identify steric/electronic bottlenecks .

Q. How can multi-component reactions (MCRs) streamline the synthesis of fused 1,5-naphthyridine systems?

  • Protocol : Employ domino reactions involving aldimines and aldehydes with unsaturated bonds (e.g., Scheme 30 in ). Intramolecular [4+2] cycloaddition yields chromeno[4,3-b][1,5]naphthyridines in 70–85% yield. Optimize stoichiometry (1:1.2 for aldimine:aldehyde) and microwave-assisted heating (100°C, 30 min) for efficiency .

Q. What challenges arise in characterizing methyl-substituted derivatives, and how are they mitigated?

  • Analytical Hurdles : Overlapping NMR signals for C6–C8 methyl groups (δ 1.2–1.5 ppm) complicate structural assignments. Use 2D NMR (HSQC, HMBC) to resolve coupling patterns and confirm substitution sites .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) of analogs (e.g., 5,6,7-trimethyl-1,8-naphthyridine-2-carboxylic acid) provides definitive proof of regiochemistry .

Comparison with Similar Compounds

Commercial Availability

The compound is listed by suppliers such as MolPort and AKOS, with synonyms including ZINC95533171 and AKOS016052695 .

Structural Analogues

Key structural analogs differ in substitution patterns or ring saturation (Table 1):

Compound Name Substituents/Modifications CAS Number Purity (%) Key Properties/Applications References
1,2,3,4-Tetrahydro-1,5-naphthyridine No substituents 13993-61-8 96 Base structure; used in ligand design
1,2,3,4-Tetrahydro-1,6-naphthyridine Positional isomer (1,6 vs. 1,5) 13623-84-2 97 Less studied; limited bioactivity data
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine Methyl at position 7; 1,8-naphthyridine 274676-47-0 95 Positional isomer; higher lipophilicity
8-Fluoro-1,2,3,4-tetrahydrobenzo[c][1,5]naphthyridine Fluorine at position 8; fused benzene ring 116344-82-2 N/A Enhanced bioactivity (e.g., kinase inhibition)

Table 1 : Structural analogs of 6,7,8-trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine.

  • Positional Isomerism : 1,8-naphthyridines (e.g., 7-methyl-1,8-naphthyridine) exhibit distinct reactivity due to altered nitrogen positions, influencing hydrogen-bonding interactions .

Physicochemical Properties

  • Lipophilicity : Methyl groups in the trimethyl derivative likely increase logP compared to unsubstituted analogs, improving membrane permeability.
  • Spectroscopic Data : Unsubstituted 1,2,3,4-tetrahydro-1,5-naphthyridine shows characteristic ¹³C NMR signals at δ 56.3 (CH₂) and 31.1 (CH) . Methyl substituents would shift these signals upfield.

Properties

IUPAC Name

6,7,8-trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-7-8(2)11-10(13-9(7)3)5-4-6-12-11/h12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZISOKSTFHYYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2)N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

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